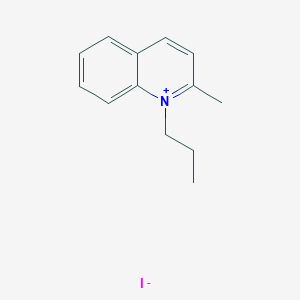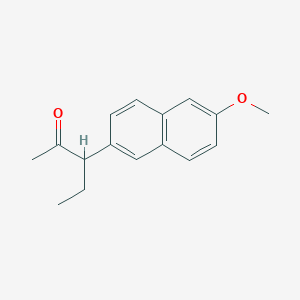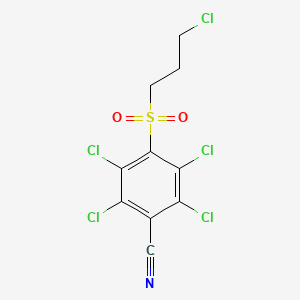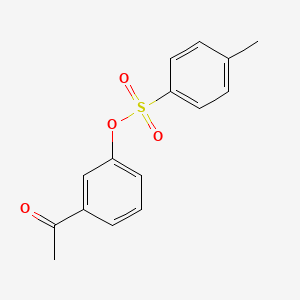
3-(Triphenylgermyl)prop-2-ynal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Triphenylgermyl)prop-2-ynal is an organogermanium compound with the molecular formula C21H16GeO It contains a triphenylgermyl group attached to a prop-2-ynal moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Triphenylgermyl)prop-2-ynal typically involves the reaction of triphenylgermanium chloride with a suitable alkyne precursor under specific conditions. One common method is the reaction of triphenylgermanium chloride with propargyl alcohol in the presence of a base such as sodium hydride. The reaction proceeds through the formation of a germylated intermediate, which is then oxidized to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-(Triphenylgermyl)prop-2-ynal undergoes various chemical reactions, including:
Oxidation: The aldehyde group in the compound can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The triphenylgermyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions.
Major Products Formed
Oxidation: 3-(Triphenylgermyl)prop-2-ynoic acid.
Reduction: 3-(Triphenylgermyl)prop-2-ynol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-(Triphenylgermyl)prop-2-ynal has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: The compound’s potential biological activity is being explored, particularly its interactions with biomolecules.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as an anticancer agent.
Mecanismo De Acción
The mechanism of action of 3-(Triphenylgermyl)prop-2-ynal involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways, including those involved in cell proliferation and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Propiolaldehyde: A simpler compound with similar functional groups but lacking the triphenylgermyl moiety.
Triphenylgermanium chloride: A precursor used in the synthesis of 3-(Triphenylgermyl)prop-2-ynal.
Uniqueness
This compound is unique due to the presence of both the triphenylgermyl group and the prop-2-ynal moiety. This combination imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, making it a valuable compound for various research applications .
Propiedades
Número CAS |
57523-60-1 |
|---|---|
Fórmula molecular |
C21H16GeO |
Peso molecular |
357.0 g/mol |
Nombre IUPAC |
3-triphenylgermylprop-2-ynal |
InChI |
InChI=1S/C21H16GeO/c23-18-10-17-22(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-9,11-16,18H |
Clave InChI |
LLIKLKMRGLYOJJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Ge](C#CC=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


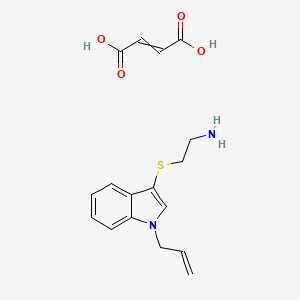
![[Chloro(dichlorophosphoryl)methyl]benzene](/img/structure/B14622618.png)

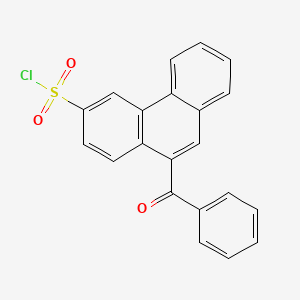
![6-Amino-7-methoxy-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione](/img/structure/B14622640.png)
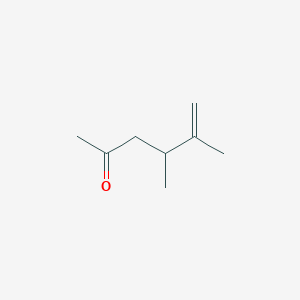

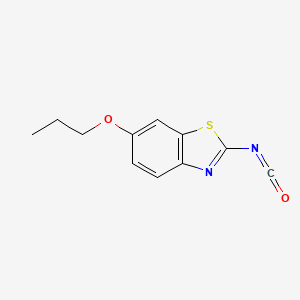
![6,6-Dimethyl-3-methylidenebicyclo[3.1.1]heptan-2-one](/img/structure/B14622646.png)
